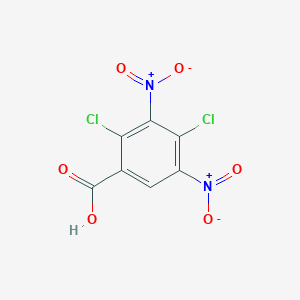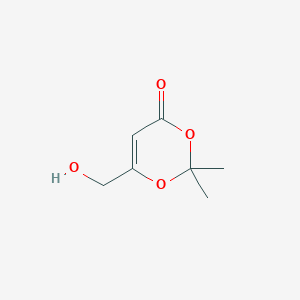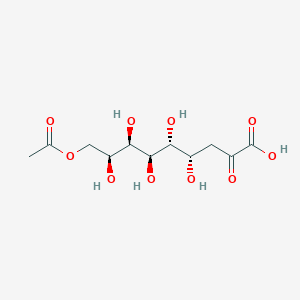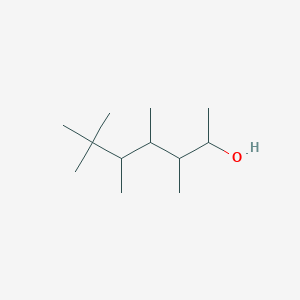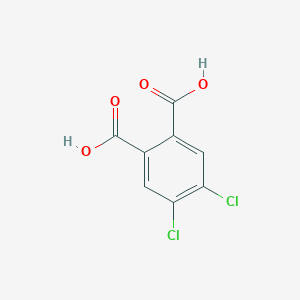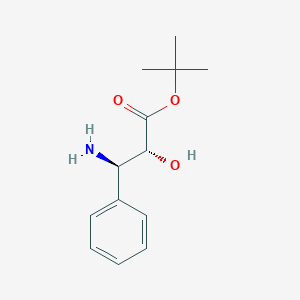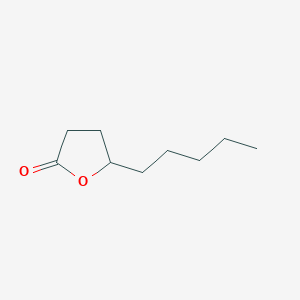
3,4-Dihydro-2-methoxy-2H-pyran
Übersicht
Beschreibung
3,4-Dihydro-2-methoxy-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2. It is a colorless to light yellow liquid with a boiling point of approximately 126°C and a flash point of 16°C . This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both research and industry.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2-methoxy-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis. It also serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: this compound is used in the production of polymers, resins, and coatings.
Wirkmechanismus
Target of Action
3,4-Dihydro-2-methoxy-2H-pyran, also known as 2-Methoxy-3,4-dihydro-2H-pyran , is a chemical compound with the molecular formula
C6H10O2C_6H_{10}O_2C6H10O2
. It is primarily used as a protecting group for alcohols in organic synthesis . The primary targets of this compound are the hydroxyl groups present in alcohols .Mode of Action
The compound acts by forming a tetrahydropyranyl (THP) ether when it reacts with an alcohol . This reaction protects the alcohol from a variety of reactions . The THP ether can later be restored to the original alcohol by acidic hydrolysis .
Biochemical Pathways
The formation of the THP ether involves the reaction of the alcohol with this compound in the presence of an acid catalyst . This reaction is part of a larger biochemical pathway involving the protection and deprotection of functional groups in organic synthesis .
Result of Action
The primary result of the action of this compound is the protection of alcohols from unwanted reactions during organic synthesis . By forming a THP ether, the compound effectively masks the reactivity of the alcohol, allowing other reactions to take place without interference .
Action Environment
The action of this compound is influenced by several environmental factors. It is sensitive to acidic conditions, which can trigger the removal of the protecting group . The compound should be stored and handled in a well-ventilated environment away from sources of ignition, as it is classified as a flammable liquid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2-methoxy-2H-pyran can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-2-methoxybutanoic acid with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product . Another method includes the use of olefin metathesis and double bond migration catalyzed by Grubbs’ catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyran derivatives. This process is typically carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-2-methoxy-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Produces lactones or carboxylic acids.
Reduction: Yields tetrahydropyran derivatives.
Substitution: Forms various substituted pyran derivatives
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-pyran: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxytetrahydropyran: Another methoxy-substituted pyran, but with a fully saturated ring, leading to different reactivity and applications.
Tetrahydropyran: A fully saturated pyran ring, commonly used as a solvent and in the synthesis of other heterocyclic compounds.
Uniqueness: 3,4-Dihydro-2-methoxy-2H-pyran stands out due to its unique combination of a methoxy group and a partially unsaturated pyran ring. This structure imparts distinct reactivity patterns, making it valuable in specific synthetic applications where other pyran derivatives may not be as effective .
Eigenschaften
IUPAC Name |
2-methoxy-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWUZHUTJDTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027570 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an ether-like odor; [OECD SIDS: IUCLID Data Set] Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4454-05-1 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4454-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3,4-dihydro-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4454-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran, 3,4-dihydro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2-methoxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-2-METHOXY-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF1850DW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dihydro-2-methoxy-2H-pyran interesting for synthetic chemists?
A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the presence of the enol ether moiety, making it susceptible to electrophilic attack and enabling various transformations. For instance, it readily undergoes [addition-rearrangement reactions with arylsulfonyl isocyanates to yield functionalized 2-piperidones] [, ]. This reaction offers a new route to valuable piperidone derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds.
Q2: Can you provide an example of how this compound has been used in total synthesis?
A2: [Researchers employed a photochemical cycloaddition reaction between this compound and 1,3-diacetylimidazolin-2-one as a key step in the total synthesis of (±)-biotin] []. This strategy highlights the potential of this compound to construct complex molecular architectures relevant to natural product synthesis.
Q3: How does the substitution pattern on the this compound ring influence its reactivity?
A3: [Studies have shown that introducing methyl substituents at the 5- and 6-positions of the this compound ring can impact the regioselectivity and yield of the addition-rearrangement reaction with arylsulfonyl isocyanates] []. This finding suggests that fine-tuning the substitution pattern on the pyran ring allows for control over the reaction outcome and access to a wider range of substituted piperidone derivatives.
Q4: What other types of electrophiles react with 3,4-dihydro-2-methoxy-2H-pyrans?
A4: While arylsulfonyl isocyanates are well-documented reactants, research also demonstrates the reactivity of [this compound and its derivatives with (4-methylphenyl)sulfonyl isocyanate] []. This suggests that a broader range of sulfonyl isocyanates can participate in these reactions, potentially leading to diverse piperidone structures. Further exploration of other electrophilic species is an active area of research to expand the synthetic utility of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


